molecular formula C20H25N3O3S B3969019 N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide

Cat. No.: B3969019
M. Wt: 387.5 g/mol
InChI Key: YIQJQJAHMRJDBT-UHFFFAOYSA-N
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Description

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • 3-methyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-dione

Uniqueness

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-17(23(27(2,25)26)19-11-7-4-8-12-19)20(24)22-15-13-21(14-16-22)18-9-5-3-6-10-18/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQJQJAHMRJDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide

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